molecular formula C16H14N4O2 B15155987 1-(3-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-(3-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15155987
M. Wt: 294.31 g/mol
InChI Key: JODMXKFFUPNRAX-UHFFFAOYSA-N
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Description

1-(3-ETHYLPHENYL)-5-(PYRIDIN-4-YL)-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID is a heterocyclic compound that features a triazole ring, a pyridine ring, and an ethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ETHYLPHENYL)-5-(PYRIDIN-4-YL)-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethylphenylhydrazine with 4-pyridinecarboxaldehyde to form the corresponding hydrazone, which is then cyclized to the triazole ring using a suitable cyclizing agent such as sodium nitrite in an acidic medium .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(3-ETHYLPHENYL)-5-(PYRIDIN-4-YL)-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3-ETHYLPHENYL)-5-(PYRIDIN-4-YL)-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-ETHYLPHENYL)-5-(PYRIDIN-4-YL)-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-METHYLPHENYL)-5-(PYRIDIN-4-YL)-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID
  • 1-(3-ISOPROPYLPHENYL)-5-(PYRIDIN-4-YL)-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID
  • 1-(3-BUTYLPHENYL)-5-(PYRIDIN-4-YL)-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID

Uniqueness

1-(3-ETHYLPHENYL)-5-(PYRIDIN-4-YL)-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different alkyl substituents .

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

1-(3-ethylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid

InChI

InChI=1S/C16H14N4O2/c1-2-11-4-3-5-13(10-11)20-15(12-6-8-17-9-7-12)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22)

InChI Key

JODMXKFFUPNRAX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3

Origin of Product

United States

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